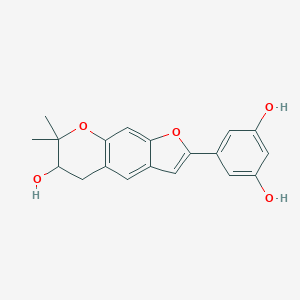
Moracin P
Übersicht
Beschreibung
Moracin P is a 2-arylbenzofuran isolated from the Mori Cortex Radicis . It exhibits potent in vitro inhibitory activity against hypoxia-inducible factor (HIF-1) and reduces oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production . It has neuroprotective and anti-inflammatory effects .
Synthesis Analysis
The first total synthesis of this compound was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . This compound was traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of moracins was proposed .Molecular Structure Analysis
This compound has a molecular formula of C19H18O5 . It is based on a benzofuran heterocycle . The structure-activity relationship analysis showed the importance of the 2-arylbenzofuran ring and the ®-configuration of the core scaffold .Chemical Reactions Analysis
This compound was traced to the phenylpropanoid pathway . It reduces ROS production in OGD-induced cell death . The radical scavenging of this compound against HOc and HOO radicals was evaluated by thermodynamic and kinetic calculations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.3 g/mol . It has a molecular formula of C19H18O5 .Wissenschaftliche Forschungsanwendungen
Antispasmodische Aktivität
Moracin P, isoliert aus der Wurzelrinde von Morus nigra, zeigt starke antispasmodische Wirkungen. In Studien an isolierten Ratten-Ileum- und Tracheal-Glatten Muskeln zeigten die Verbindungen 2, 5 und 7 (einschließlich this compound) starke antispasmodische Eigenschaften. Moracin O (Verbindung 5) war besonders wirksam und übertraf die Wirkung von Papaverin .
Gastrointestinale Krebstherapie
This compound hat sich als vielversprechender Antitumor-Wirkstoff erwiesen. Es induziert endoplasmatisches Retikulum (ER)-Stress und fördert die Apoptose in Magenkrebszellen, sowohl in vitro als auch in vivo. Diese Ergebnisse unterstreichen sein Potenzial zur Hemmung des Tumorzellwachstums .
Hemmung der PCSK9-Expression
Mehrere aus this compound abgeleitete Verbindungen wurden auf ihre Auswirkungen auf die PCSK9-mRNA-Expression untersucht. Insbesondere hemmen die Verbindungen 1, 7, 9, 11 und 14 die PCSK9-mRNA-Expression signifikant, mit unterschiedlichen Wirkungsgraden. Diese Ergebnisse deuten auf eine mögliche Rolle bei der Steuerung des Lipidstoffwechsels und der kardiovaskulären Gesundheit hin .
Antivirale Aktivität
This compound hat eine starke inhibitorische Aktivität gegen chronische Hepatitis-C-Virus (HCV)-Zellen gezeigt. Insbesondere übertraf es Moracin M (dem eine zusätzliche Ringstruktur fehlt) in antiviralen Assays. Dies unterstreicht sein Potenzial als antivirales Mittel .
Entzündungshemmende Eigenschaften
Obwohl nicht ausschließlich this compound zugeschrieben, hat die breitere Klasse der prenylierten Arylbenzofurane aus Morus nigra entzündungshemmende Wirkungen gezeigt. Diese Verbindungen können Immunreaktionen modulieren und zur allgemeinen Gesundheit beitragen .
Neuroprotektive Effekte
Obwohl die Forschung noch im Gange ist, wurde this compound und verwandte Verbindungen auf ihre neuroprotektiven Eigenschaften untersucht. Diese Effekte könnten bei Erkrankungen wie neurodegenerativen Erkrankungen und kognitiven Abbau relevant sein .
Wirkmechanismus
Moracin P is a 2-arylbenzofuran compound isolated from the Mori Cortex Radicis . It has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target several key proteins in the body. It exhibits potent in vitro inhibitory activity against the hypoxia-inducible factor (HIF-1) , a key mediator during the adaptation of cancer cells to tumor hypoxia. Additionally, it has been shown to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism and thus plays a role in managing diabetes.
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. For instance, it inhibits the activity of HIF-1, thereby reducing the adaptation of cancer cells to hypoxic conditions . In the case of α-glucosidase, this compound acts as an inhibitor, reducing the enzyme’s activity and thus slowing down the breakdown of carbohydrates .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress , potentially leading to DNA damage, autophagy, and cell death. This is particularly relevant in the context of cancer, where these processes can lead to the inhibition of tumor cell growth . Furthermore, it has been suggested that this compound may be involved in the phenylpropanoid pathway .
Pharmacokinetics
For instance, one study suggested that this compound is rapidly and well absorbed in the intestinal tract, and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It is extensively metabolized in the liver and intestine, and its glucuronidated metabolites have been proposed .
Result of Action
The interaction of this compound with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. It has been found to reduce oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production , exhibiting neuroprotective and anti-inflammatory effects . Moreover, it has been shown to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment can affect the rate of its absorption and distribution . .
Zukünftige Richtungen
Moracin P has been found to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo . These findings highlight the therapeutic potential of Morus alba L. monomers in gastrointestinal cancers, especially focusing on this compound as a potent inducer of ER stress and apoptosis .
Biochemische Analyse
Biochemical Properties
Moracin P plays a crucial role in various biochemical reactions. It has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) activity in vitro, which is a key regulator of cellular response to low oxygen conditions . Additionally, this compound reduces the production of reactive oxygen species (ROS) induced by oxygen-glucose deprivation (OGD), highlighting its potential as an antioxidant . The compound interacts with various enzymes and proteins, including those involved in the phenylpropanoid pathway, which is essential for the biosynthesis of many plant secondary metabolites .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce ROS production in cells subjected to OGD, thereby protecting cells from oxidative stress . This compound also affects the expression of genes involved in the hypoxic response, further demonstrating its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits HIF-1, a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia . This inhibition leads to a decrease in the production of ROS, which are harmful byproducts of cellular metabolism under stress conditions . Additionally, this compound may interact with other biomolecules involved in the phenylpropanoid pathway, further influencing its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained inhibition of HIF-1 activity and reduction of ROS production over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HIF-1 activity and reduce ROS production without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be carefully studied to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various plant secondary metabolites, including flavonoids, stilbenoids, and phenolic acids . This compound interacts with enzymes and cofactors involved in this pathway, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in plant metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported through various cellular compartments and interacts with transporters and binding proteins that facilitate its localization and accumulation These interactions influence the compound’s bioavailability and effectiveness in modulating cellular processes
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its proper function within the cell. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Moracin P involves a series of reactions that include the condensation of a benzofuran and a chromene ring. The synthesis pathway involves the use of several reagents and catalysts to achieve the desired product. The overall strategy for the synthesis of Moracin P involves the following steps: benzofuran synthesis, chromene synthesis, and condensation of benzofuran and chromene to form Moracin P.", "Starting Materials": ["4-hydroxy-2-methoxybenzaldehyde", "ethyl acetoacetate", "p-toluenesulfonic acid", "sodium hydroxide", "2,4-dihydroxyacetophenone", "acetic anhydride", "pyridine", "p-toluenesulfonyl chloride", "triethylamine", "methanol", "ethanol", "acetone", "petroleum ether", "dichloromethane", "ethyl acetate"], "Reaction": ["Step 1: Synthesis of 2-methoxybenzofuran", "React 4-hydroxy-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid as a catalyst and ethanol as a solvent to form 2-methoxybenzofuran.", "Step 2: Synthesis of 2,4-dihydroxyacetophenone", "React 2-methoxybenzofuran with sodium hydroxide in methanol to form 2-hydroxybenzofuran. Then react 2-hydroxybenzofuran with acetic anhydride and pyridine in dichloromethane to form 2-acetoxybenzofuran. Finally, react 2-acetoxybenzofuran with p-toluenesulfonyl chloride and triethylamine in dichloromethane to form 2,4-dihydroxyacetophenone.", "Step 3: Synthesis of Moracin P", "React 2,4-dihydroxyacetophenone with 2-hydroxychromene in the presence of sodium hydroxide and ethanol as a solvent to form Moracin P."] } | |
CAS-Nummer |
102841-46-3 |
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-(6-hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C19H20O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h4-6,8-10,18,20-22H,3,7H2,1-2H3 |
InChI-Schlüssel |
OXSJQIXSXQJWOZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |
SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |
Kanonische SMILES |
CC1(C(CC2=C(O1)C=C3C(C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |
Aussehen |
Powder |
Synonyme |
moracin P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Moracin P exhibits a range of biological activities, including:
- Neuroprotective activity: this compound demonstrates significant neuroprotective effects against glutamate-induced cell death in SK-N-SH cells []. This activity is thought to be mediated by its interaction with metabotropic glutamate receptor 1 (mGluR1) [].
- Analgesic activity: Studies show that this compound significantly inhibits acetic acid-induced pain, further suggesting its potential as an analgesic agent [].
- Antimicrobial activity: While not as potent as other compounds isolated alongside it, this compound, in combination with Genistein, exhibits strong antimicrobial activity against Klebsiella pneumoniae [].
- Anti-cancer activity: Research indicates that this compound possesses anti-cancer properties against various gastrointestinal cancers, including gastric cancer. It achieves this by inducing endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) in cancer cells [].
A: this compound has the molecular formula C23H22O5 and a molecular weight of 378.41 g/mol. This information can be derived from its structure and is commonly reported in scientific literature on the compound [, ].
A: Molecular docking studies suggest that this compound interacts with the metabotropic glutamate receptor 1 (mGluR1) []. While the exact mechanism requires further investigation, this interaction is believed to be responsible for its neuroprotective action against glutamate-induced cell death [].
A: Yes, the first total synthesis of this compound was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization []. This work also led to the establishment of the absolute configuration of its closely related analog, Moracin O [].
ANone: Studies on this compound and its analogs have provided insights into SAR:
- Prenylation is important for antispasmodic activity: Research on prenylated arylbenzofurans, like Moracin O, suggests that the prenyl group plays a crucial role in their antispasmodic activity [].
- Methoxy substitution can influence activity: Comparing the activity of Kuwanon U (active) and its methoxy derivative Kuwanon E (inactive) highlights that methoxy substitution can significantly impact biological activity [].
A: The induction of ER stress by this compound in gastric cancer cells is significant because it activates the unfolded protein response (UPR) []. Prolonged or excessive UPR activation can trigger apoptosis, making ER stress an attractive target for anti-cancer therapies [].
A: Yes, in vitro studies demonstrate that this compound exhibits potent α-glucosidase inhibitory activity with an IC50 of 16.6 µM []. This activity is notable as α-glucosidase inhibitors are used to manage type 2 diabetes by slowing down carbohydrate digestion and absorption [].
ANone: In silico docking studies have been performed to understand the interaction of this compound with potential target proteins:
- α-Glucosidase: Docking studies revealed that this compound exhibits favorable binding affinity to α-glucosidase, supporting its potential as an anti-diabetic agent [].
- mGluR1: While not explicitly mentioned for this compound, similar studies with structurally related benzofuran-type stilbenes suggest potential interactions with mGluR1, contributing to their neuroprotective effects [].
ANone: Various spectroscopic and chromatographic methods are employed for the isolation, identification, and characterization of this compound:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques are crucial for structural elucidation [, , , ].
- Mass spectrometry (MS): High-resolution MS, often coupled with liquid chromatography (LC-MS), is used for molecular weight determination and compound identification [, , ].
- Chromatographic techniques: Isolation of this compound from plant materials often involves various chromatographic methods, including column chromatography over silica gel, Sephadex LH-20, and reversed-phase (RP) chromatography [, ].
A: The identification of this compound in various Morus species, including Morus alba [, , ], Morus nigra [], Morus wittiorum [], and Morus mesozygia [], suggests its potential as a chemotaxonomic marker for this genus. Further research into the distribution and abundance of this compound across different species could offer valuable insights into the chemotaxonomy of Morus.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






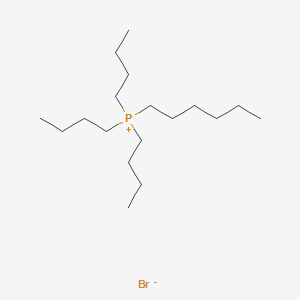
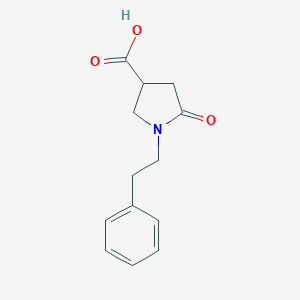
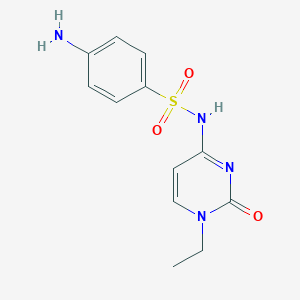
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
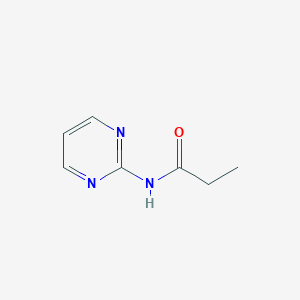
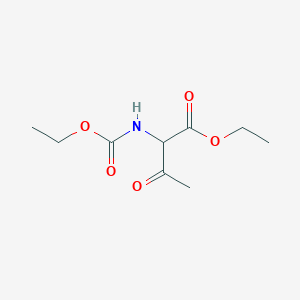
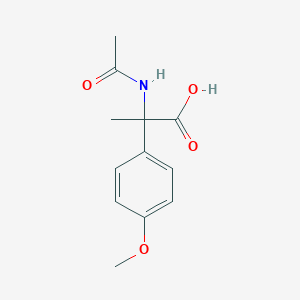
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)